![molecular formula C21H22N6O2 B14364857 1,1'-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] CAS No. 90145-45-2](/img/structure/B14364857.png)
1,1'-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] is a synthetic organic compound characterized by its unique structure, which includes two triazole rings connected by a propane-1,3-diyl linker and substituted with 4-methoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the reaction of azides with alkynes to form 1,2,3-triazoles. The specific steps are as follows:
Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding amine by reaction with sodium azide. The alkyne precursor can be prepared by deprotonation of a terminal alkyne with a strong base such as sodium hydride.
Cycloaddition Reaction: The azide and alkyne precursors are then reacted in the presence of a copper(I) catalyst, such as copper(I) iodide, to form the 1,2,3-triazole rings.
Substitution Reaction: The 4-methoxyphenyl groups are introduced through a substitution reaction, typically involving the reaction of the triazole intermediate with a 4-methoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
1,1’-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 1,1’-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole rings can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methoxyphenyl groups can enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Propane-1,3-diyl)bis[5-phenyl-1H-1,2,3-triazole]: Similar structure but lacks the methoxy groups.
1,1’-(Butane-1,4-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]: Similar structure but with a butane linker instead of propane.
1,1’-(Propane-1,3-diyl)bis[5-(4-chlorophenyl)-1H-1,2,3-triazole]: Similar structure but with chloro groups instead of methoxy groups.
Uniqueness
1,1’-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] is unique due to the presence of methoxy groups, which can influence its chemical reactivity, binding affinity, and biological activity. The propane-1,3-diyl linker provides flexibility and allows for diverse conformations, enhancing its potential interactions with various molecular targets.
Eigenschaften
CAS-Nummer |
90145-45-2 |
|---|---|
Molekularformel |
C21H22N6O2 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
5-(4-methoxyphenyl)-1-[3-[5-(4-methoxyphenyl)triazol-1-yl]propyl]triazole |
InChI |
InChI=1S/C21H22N6O2/c1-28-18-8-4-16(5-9-18)20-14-22-24-26(20)12-3-13-27-21(15-23-25-27)17-6-10-19(29-2)11-7-17/h4-11,14-15H,3,12-13H2,1-2H3 |
InChI-Schlüssel |
CPTRQHKZLFSWMQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CN=NN2CCCN3C(=CN=N3)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14364774.png)
![Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]-](/img/structure/B14364781.png)

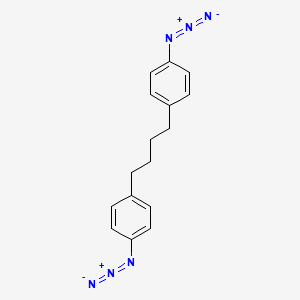
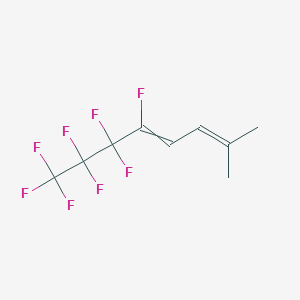

![Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14364807.png)
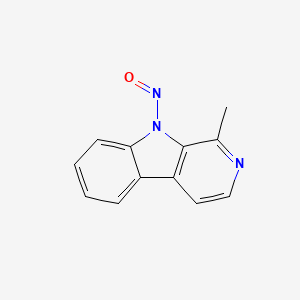
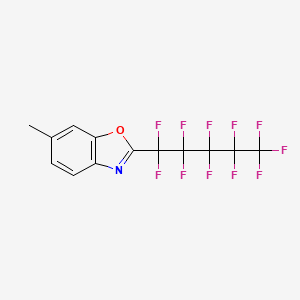
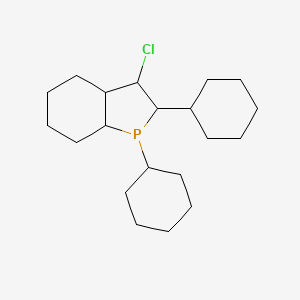
![3-[(5-Bromo-2-hydroxyphenyl)methyl-(2-cyanoethyl)amino]propanenitrile](/img/structure/B14364824.png)
![Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate](/img/structure/B14364839.png)
![5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14364843.png)
![4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate](/img/structure/B14364845.png)
